molecular formula C2H5ClS B8562255 Ethanesulfenyl chloride CAS No. 1496-75-9

Ethanesulfenyl chloride

Cat. No.: B8562255
CAS No.: 1496-75-9
M. Wt: 96.58 g/mol
InChI Key: UHMZHYUCMREDRI-UHFFFAOYSA-N
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Description

Ethanesulfenyl chloride is a useful research compound. Its molecular formula is C2H5ClS and its molecular weight is 96.58 g/mol. The purity is usually 95%.
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Properties

CAS No.

1496-75-9

Molecular Formula

C2H5ClS

Molecular Weight

96.58 g/mol

IUPAC Name

ethyl thiohypochlorite

InChI

InChI=1S/C2H5ClS/c1-2-4-3/h2H2,1H3

InChI Key

UHMZHYUCMREDRI-UHFFFAOYSA-N

Canonical SMILES

CCSCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethane sulfenyl chloride was prepared as in Example 9 from 68 g of diethyldisulfide and 67 g of sulfuryl chloride, cooled to -40° C. and a solution of 60 g of N-methyl-N'-(4-bromophenyl)-urea in 800 ml of pyridine was added thereto. After stirring the reaction mixture for 30 minutes at -40° C., the temperature was allowed to rise to -20° C. and the mixture was stirred for 11/2 hours at this temperature. The mixture was poured into a mixture of water, ice and hydrochloric acid and was extracted with methylene chloride. The organic phase was washed with water, dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and eluted with a 7-3 benzene-ethyl acetate mixture. The product was dissolved in ethyl ether and the solution was treated with activated carbon, filtered and concentrated to dryness under reduced pressure. The residue was added to petroleum ether (b.p. = 65°-75° C.) and the precipitate formed was recovered by vacuum filtration to obtain 33 g of N-methyl-N-ethylthio-N'-(4-bromophenyl)-urea melting at <50° C.
Quantity
68 g
Type
reactant
Reaction Step One
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67 g
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reactant
Reaction Step One
Quantity
60 g
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reactant
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Quantity
800 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Ethane sulfenyl chloride was prepared extemporaneously as in Example 9 from 68 g of diethyl disulfide and 67 g of sulfuryl chloride, cooled to -40° C. and a solution of 51.5 g of N-methyl-N'-(3-chloro-4-methylphenyl)-urea in 800 ml of pyridine were added thereto. The mixture was allowed to come to a temperature of -20° C. and was stirred for 11/2 hours at -20° C. The mixture was poured into a water-ice-hydrochloric acid mixture and was then extracted with methylene chloride. The organic phase was washed with water, dried and concentrated to dryness under reduced pressure and the residue was chromatographed over silica gel. The product was eluted with a 9-1 benzene-ethyl acetate mixture and the product was dissolved in ethyl ether. The ether solution was treated with activated carbon, filtered, and concentrated to dryness to obtain 19.5 g of N-methyl-N-ethylthio-N'-(3-chloro-4-methylphenyl)-urea melting at <50° C.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
water ice hydrochloric acid
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0 (± 1) mol
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reactant
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